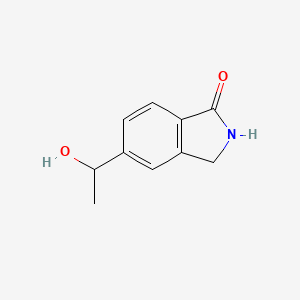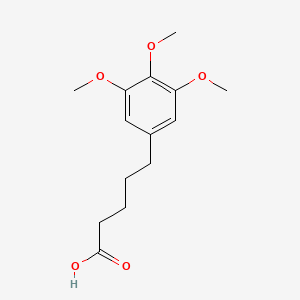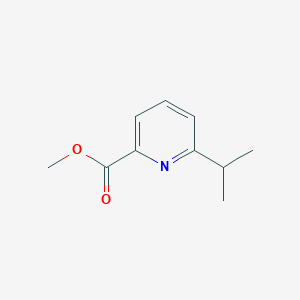
2-(Chloromethyl)-5-fluoro-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-fluoro-4-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoro-4-methoxypyridine typically involves the chloromethylation of 5-fluoro-4-methoxypyridine. One common method includes the reaction of 5-fluoro-4-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the electrophilic substitution of the chloromethyl group onto the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid triphosgene or diphosgene as chlorinating agents can reduce the environmental impact by minimizing the generation of hazardous waste .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 5-fluoro-4-methoxypyridine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-fluoro-4-methoxypyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-fluoro-4-methoxypyridine involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The fluoro and methoxy groups enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-5-fluoro-4-methylpyridine
- 2-(Chloromethyl)-5-fluoro-4-ethoxypyridine
- 2-(Chloromethyl)-5-chloro-4-methoxypyridine
Comparison: 2-(Chloromethyl)-5-fluoro-4-methoxypyridine is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and binding interactions compared to similar compounds lacking these substituents .
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)10-4-6(7)9/h2,4H,3H2,1H3 |
Clave InChI |
JCHWIHDFIVKHNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC(=C1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid](/img/structure/B15332389.png)


![1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)
![Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332404.png)
![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)

![2-Methyl-6-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332438.png)



